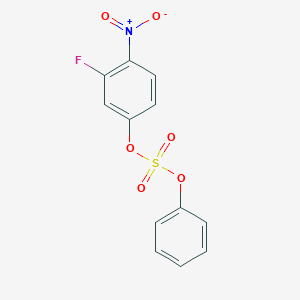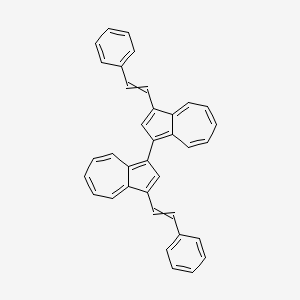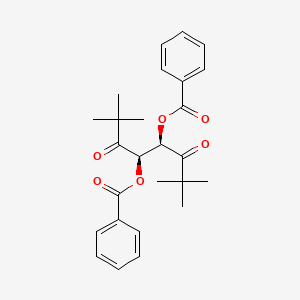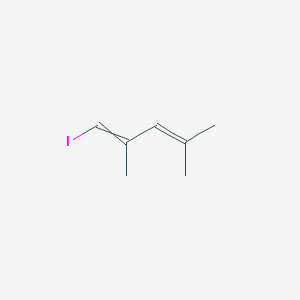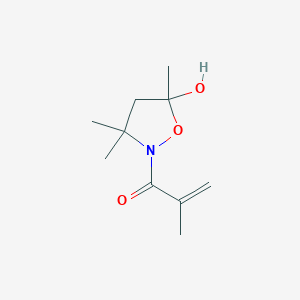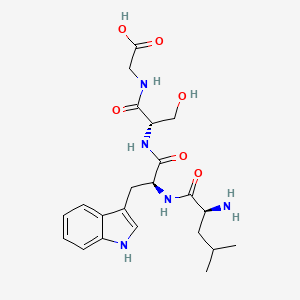![molecular formula C13H7FO2 B12530303 2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
2-Fluoro-6h-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6h-benzo[c]chromen-6-one is a fluorinated derivative of the benzo[c]chromen-6-one family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6h-benzo[c]chromen-6-one typically involves the reaction of fluorinated precursors with benzo[c]chromen-6-one derivatives. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an aqueous acetonitrile solution . The reaction is carried out at elevated temperatures (around 50°C) for an extended period (approximately 27 hours) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve advanced one-pot synthetic methods. These methods utilize transition-metal-free, mild base-promoted domino reactions of substituted 2-hydroxychalcones with β-ketoesters . This approach provides a rapid and efficient route for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Applications De Recherche Scientifique
2-Fluoro-6h-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby modulating intracellular signaling pathways . This inhibition can lead to various therapeutic effects, including neuroprotection and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
6H-benzo[c]chromen-6-one: The non-fluorinated parent compound.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one, known for their cognitive-enhancing properties.
Alkoxylated benzo[c]chromen-6-one derivatives: These compounds have been studied for their potential as phosphodiesterase inhibitors.
Uniqueness: 2-Fluoro-6h-benzo[c]chromen-6-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorinated derivative exhibits distinct biological activities compared to its non-fluorinated counterparts, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H7FO2 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
2-fluorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7FO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H |
Clé InChI |
RAAOHXKMORXNGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


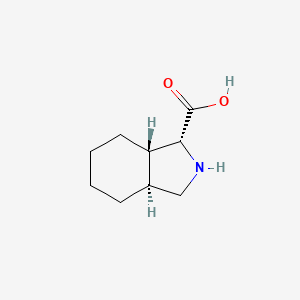
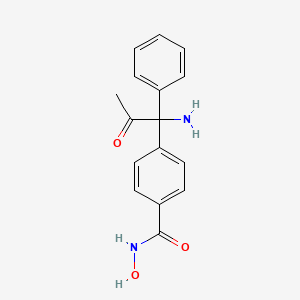
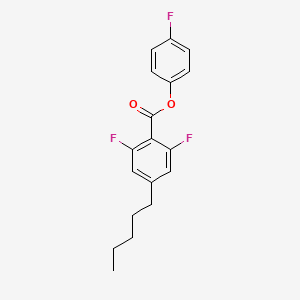
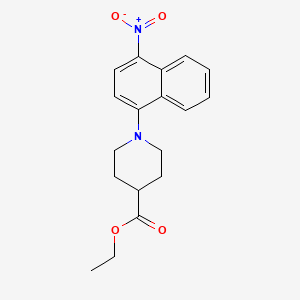
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
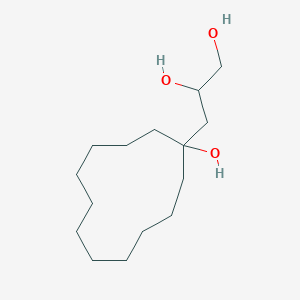
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)
